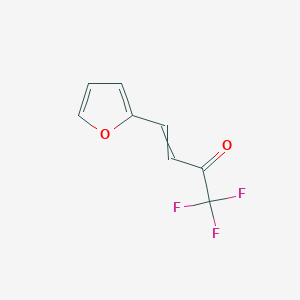

Furfurylidene trifluoroacetone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5F3O2 |

|---|---|

Molecular Weight |

190.12 g/mol |

IUPAC Name |

1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)7(12)4-3-6-2-1-5-13-6/h1-5H |

InChI Key |

XAWNCDXABDPWLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Furfurylidene Trifluoroacetone and Analogs

Strategies for Carbon-Carbon Bond Formation in Furan (B31954) Ring Construction

The formation of the furan nucleus is a cornerstone of synthesizing furfurylidene trifluoroacetone analogs. Various catalytic systems have been developed to facilitate the necessary carbon-carbon bond formations.

Metal-Catalyzed Cyclizations and Annulations

Metal-catalyzed reactions offer efficient and selective routes to substituted furans. These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Palladium Catalysis: Palladium catalysts are effective for the cyclization of acetylenic ketones to form furan rings. acs.org This approach has been utilized in the synthesis of various substituted furans. Additionally, a combination of triazole-gold (TA-Au) and copper catalysts enables a one-pot, three-step cascade reaction to produce di-, tri-, and tetrasubstituted furans from simple starting materials. organic-chemistry.org A sequential phosphine-palladium catalysis, involving a Michael-Heck reaction, has been developed for the synthesis of polyalkyl furans. nih.gov

Gold Catalysis: Gold nanoparticles supported on titanium dioxide have been shown to catalyze the cycloisomerization of conjugated allenones into furans under very mild conditions. organic-chemistry.org Gold catalysts are also effective in the dehydrative cyclization of heteroatom-substituted propargylic alcohols, leading to high yields of furans in a short reaction time. organic-chemistry.org

Copper Catalysis: Copper-catalyzed [4+1] cycloaddition between diazoacetates and α,β-acetylenic ketones provides a route to furan derivatives. hud.ac.uk Another copper-mediated method involves the [3 + 2] oxidative cyclization of N-tosylhydrazones to afford 2,3,5-trisubstituted furans. organic-chemistry.org

Cobalt Catalysis: Cobalt(II) porphyrin complexes catalyze the metalloradical cyclization of α-diazocarbonyls with alkynes to produce polyfunctionalized furans with complete regioselectivity. nih.gov

A variety of metal catalysts have been explored for furan synthesis, as detailed in the table below.

| Catalyst System | Reactants | Product | Reference |

| Palladium | Acetylenic ketones | Substituted furans | acs.org |

| Triazole-gold (TA-Au) and Copper | Simple starting materials | Di-, tri-, and tetrasubstituted furans | organic-chemistry.org |

| Phosphine-palladium | (Z)-β-halo allylic alcohols and activated alkynes | Polyalkyl furans | nih.gov |

| Gold nanoparticles on TiO2 | Conjugated allenones | Furans | organic-chemistry.org |

| Gold | Heteroatom-substituted propargylic alcohols | Furans | organic-chemistry.org |

| Copper | Diazoacetates and α,β-acetylenic ketones | Furan derivatives | hud.ac.uk |

| Copper | N-tosylhydrazones | 2,3,5-trisubstituted furans | organic-chemistry.org |

| Cobalt(II) porphyrin complexes | α-diazocarbonyls and alkynes | Polyfunctionalized furans | nih.gov |

Acid-Catalyzed Cyclocondensations

Acid-catalyzed reactions represent a classical yet effective approach to furan synthesis, most notably the Paal-Knorr synthesis. youtube.com This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. youtube.com While strong acids can be used, milder acidic catalysts such as pyridinium (B92312) p-toluenesulfonate (PPTS) are often preferred to prevent polymerization of the furan product. youtube.com

Trifluoroacetic acid (TFA) has been employed as a catalyst in the cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones to synthesize benzofuran (B130515) derivatives. rsc.org Solid acid catalysts, like the ion-exchange resin Amberlyst® 15, have also been successfully used in the synthesis of furan derivatives from biomass-derived precursors like 2-methylfuran. researchgate.net

Base-Mediated Approaches to Trifluoromethylated Furans

Base-mediated strategies are particularly useful for the synthesis of trifluoromethylated furans. One such method involves the tunable synthesis of 2-trifluoromethylated furans and dihydrofuranols from the cyclization of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone, mediated by a base. nih.gov

Cascade and Multicomponent Reactions for Trifluoroacetyl Furan Synthesis

Cascade and multicomponent reactions (MCRs) provide efficient and atom-economical pathways to complex furan structures from simple precursors in a single pot.

A copper-catalyzed three-component cascade involving Knoevenagel condensation, enynone cyclization, and B–H bond insertion has been developed for the synthesis of furan-2-ylmethylboranes. rsc.org Another example is a diastereoselective three-component reaction of alkynyl enones, aldehydes, and secondary amines, catalyzed by indium, to yield highly substituted cyclopenta[c]furan derivatives. nih.gov Furthermore, a four-component reaction has been reported for the synthesis of polysubstituted thiazole (B1198619) derivatives, which highlights the versatility of MCRs in heterocyclic synthesis. nih.gov

Incorporation of Trifluoroacetyl Moiety in Furan Architectures

The introduction of the trifluoroacetyl group is a key step in the synthesis of the target compounds. This can be achieved by using precursors that already contain the trifluoromethyl group.

Utilizing Trifluoroacetone as a Precursor

1,1,1-Trifluoroacetone (B105887) is a valuable precursor for incorporating the trifluoromethyl ketone functionality. It can be produced through the hydrogenolysis of halogenated trifluoroacetones in the presence of a transition metal catalyst, such as palladium on activated carbon. google.com The reaction of 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one, which can be derived from trifluoroacetone, with various nucleophiles provides a route to trifluoromethyl-containing N-heterocycles. researchgate.net For instance, its condensation with bifunctional N-nucleophiles under acidic conditions leads to the formation of trifluoromethyl-containing pyrazoles, pyrazolines, and isoxazolines. researchgate.net

Trifluoroacetylation Strategies

The introduction of a trifluoromethyl group into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of synthesizing this compound and its analogs, trifluoroacetylation strategies are employed to incorporate the trifluoroacetyl moiety. This is most commonly achieved through a Claisen-Schmidt condensation reaction, a reliable method for forming carbon-carbon bonds and synthesizing α,β-unsaturated ketones. scispace.comcore.ac.uk

The primary approach involves the base- or acid-catalyzed condensation of a ketone containing a trifluoromethyl group with an aromatic aldehyde. rsc.org For the synthesis of this compound, this translates to the reaction between 1,1,1-trifluoroacetone and furfural (B47365). dntb.gov.ua Furfural, a renewable platform chemical derived from lignocellulosic biomass, serves as a versatile starting material for a variety of furan-based chemicals. scispace.comcsic.esnih.gov

The Claisen-Schmidt condensation proceeds via an aldol (B89426) condensation mechanism. core.ac.uk In a base-catalyzed reaction, an enolate is formed from 1,1,1-trifluoroacetone, which then acts as a nucleophile, attacking the carbonyl carbon of furfural. Subsequent dehydration of the resulting β-hydroxy ketone yields the target chalcone (B49325), this compound. core.ac.uk Acid-catalyzed conditions can also be employed for this transformation. rsc.org

The reaction conditions, including the choice of catalyst and solvent, can be optimized to improve the yield and purity of the final product. Various catalysts have been explored for Claisen-Schmidt condensations, ranging from simple bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) to more complex systems. scispace.comrsc.org

A general representation of the synthesis of this compound via Claisen-Schmidt condensation is presented in the table below.

Table 1: Generalized Reaction Scheme for this compound Synthesis

| Reactant A | Reactant B | Catalyst | Product |

| Furfural | 1,1,1-Trifluoroacetone | Base or Acid | This compound |

Detailed research findings have demonstrated the utility of the Claisen-Schmidt condensation for producing a variety of chalcone derivatives. While specific data for the synthesis of this compound is not extensively detailed in the provided results, the general parameters can be inferred from similar reactions. The synthesis of other chalcones using this method often results in yields ranging from moderate to high, depending on the specific substrates and conditions. researchgate.net For instance, the synthesis of pyridine-based chalcones via a one-pot method has reported yields between 53.74% and 86.37%. researchgate.net

The table below outlines representative reaction conditions that can be applied to the synthesis of this compound, based on general findings for Claisen-Schmidt condensations.

Table 2: Representative Reaction Conditions for the Synthesis of this compound

| Parameter | Condition |

| Catalyst | Aqueous NaOH or KOH |

| Solvent | Ethanol or Methanol |

| Temperature | Room Temperature to Reflux |

| Reaction Time | 2 - 24 hours |

The synthesis of analogs of this compound can be achieved by substituting furfural with other aromatic or heteroaromatic aldehydes. This modularity allows for the creation of a diverse library of trifluoromethylated chalcones.

Elucidation of Reaction Mechanisms and Kinetics in Transformations of Furfurylidene Trifluoroacetone

Mechanistic Pathways of Furan (B31954) Ring Functionalization

The furan ring in furfurylidene trifluoroacetone is an electron-rich diene system, yet its reactivity is significantly modulated by the strongly electron-withdrawing trifluoroacetyl group. This electronic feature is central to understanding the mechanistic pathways of its functionalization.

Electron-Pushing Formalism Analysis

The functionalization of the furan ring in this compound is dictated by the electronic interplay between the furan's inherent aromaticity and the electron-withdrawing nature of the trifluoroacetyl group. In electrophilic substitution reactions, the furan ring acts as a nucleophile. The high electron density of the furan ring makes it susceptible to electrophilic attack, leading to the formation of substituted furan derivatives. numberanalytics.com The mechanism typically involves the initial attack of the electrophile on the furan ring, followed by the loss of a leaving group to restore aromaticity. numberanalytics.com The presence of an electron-withdrawing group like the trifluoroacetyl group can direct incoming electrophiles to specific positions on the ring. numberanalytics.com For instance, electron-withdrawing groups on a furan ring generally direct electrophilic attack to the 2-position. numberanalytics.com

Conversely, the furan ring can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. The diene character of furan allows it to react with various dienophiles to form complex cyclic structures. numberanalytics.com The presence of the electron-withdrawing trifluoroacetyl group, however, can decrease the reactivity of the furan ring in such reactions. nih.gov This is because electron-withdrawing substituents lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, reducing the orbital overlap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

In reactions involving nucleophilic attack, the electron-withdrawing trifluoroacetyl group plays a crucial role in activating the molecule. For example, in the synthesis of furan-3(2H)-imine derivatives from α,β-unsaturated ketones, the reaction proceeds via a 1,4-addition of an aniline (B41778) derivative, followed by intramolecular cyclization. nih.gov The electron-withdrawing group enhances the electrophilicity of the β-carbon of the enone system, facilitating the initial nucleophilic attack.

Transition State Analysis

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the transition states of reactions involving furan derivatives. In the context of the Diels-Alder reaction, transition state analysis helps in understanding the reactivity and selectivity of the process. nih.govnih.gov For the reaction between furan and a dienophile, the transition states are predicted to be concerted but highly asynchronous. nih.gov

The presence of a Lewis acid catalyst, such as BF3, can significantly influence the transition state of the Diels-Alder reaction. nih.gov Computational studies on the BF3-catalyzed cycloaddition of furan with methyl vinyl ketone revealed that the catalyst lowers the activation energy barrier primarily by enhancing the interaction between the heterodiene and the dienophile in the transition state. nih.gov The analysis of the potential energy barrier can be partitioned into the deformation energy required to bring the reactants into the transition state geometry and the interaction energy between the deformed reactants. nih.gov This analysis has shown that the major stabilizing influence comes from the enhanced heterodiene-dienophile interaction rather than the interaction between the Lewis acid and the dienophile. nih.gov

Furthermore, transition state studies can predict the stereochemical outcome of a reaction. For instance, the endo selectivity often observed in Diels-Alder reactions can be explained by secondary orbital interactions in the transition state. Computational models can calculate the energies of the endo and exo transition states, providing a quantitative prediction of the diastereomeric ratio. youtube.com

Catalytic Activity and Selectivity in Reactions Involving this compound

The selective transformation of this compound into valuable chemical entities relies heavily on the use of catalysts. Both homogeneous and heterogeneous catalytic systems have been explored to control the reaction pathways and achieve high selectivity towards desired products.

Homogeneous Catalysis Studies

Homogeneous catalysts offer the advantage of high activity and selectivity under mild reaction conditions. In the context of furan derivatives, homogeneous catalysts have been employed for a variety of transformations, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions. dtu.dk

For instance, the catalytic oxidation of a furan containing a β-ketoester at the 2-position using a Mn(III)/Co(II) homogeneous catalyst under an oxygen atmosphere leads to the oxidative ring-opening of the furan. nih.gov This process generates a 1,4-dicarbonyl moiety, which can then undergo intramolecular cyclization to yield functionalized cyclohexenone derivatives. nih.gov The proposed mechanism involves the formation of an endoperoxide intermediate. nih.gov

In hydrogenation reactions, homogeneous catalysts based on transition metals are effective for the selective reduction of specific functional groups. For example, the hydrogenation of α,β-unsaturated ketones can be chemoselectively controlled to reduce the carbon-carbon double bond while leaving the carbonyl group intact. acs.org Mechanistic studies of such reactions using a Mn(I) hydride complex suggest an outer-sphere hydride transfer mechanism. acs.org

The table below summarizes representative homogeneous catalytic systems used in the transformation of furan derivatives.

| Catalyst System | Substrate Type | Transformation | Key Findings |

| Mn(III)/Co(II) | Furan with β-ketoester | Oxidative ring-opening and cyclization | Forms 4-hydroxy-2-cyclohexen-1-ones via an endoperoxide intermediate. nih.gov |

| (PCNHCP)Mn(CO)2H | α,β-Unsaturated ketones | Chemoselective C=C hydrogenation | Proceeds via an outer-sphere hydride transfer mechanism. acs.org |

| Pd(II)-Schiff base complex | Furfural (B47365) | Hydrogenation | Yields furfuryl alcohol and tetrahydrofurfuryl alcohol. dtu.dk |

Heterogeneous Catalysis Investigations

Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. For the transformation of furan compounds, a variety of solid catalysts have been investigated, including supported metals and mixed metal oxides. mdpi.com

In the hydrogenation of furan compounds like furfural, catalysts based on CoCuMgAl mixed oxides have shown high activity and selectivity. mdpi.com The composition of the mixed oxide can be fine-tuned to control the catalytic performance. For instance, varying the Co/Cu ratio influences the conversion and selectivity towards furfuryl alcohol. mdpi.com

The selective hydrogenation of the C=C double bond in α,β-unsaturated ketones like furfurylidene acetone (B3395972) has been achieved using heterogeneous catalysts such as Ni/MgO. nih.gov This demonstrates the potential for selectively reducing the exocyclic double bond of this compound while preserving the furan ring and the carbonyl group.

Below is a table summarizing findings from heterogeneous catalysis studies on furan derivatives.

| Catalyst | Substrate | Reaction | Product(s) | Conversion/Selectivity |

| CoCuMgAl mixed oxides | Furfural | Hydrogenation | Furfuryl alcohol | >99% selectivity for Co/Cu=2 under mild conditions. mdpi.com |

| Ni/MgO | Furfural-acetone condensate | Hydrogenation | 4-(2-furanyl)-3-butanone | 27.30% yield with a mixed MgO-Ni/Al2O3 catalyst. nih.gov |

Stereochemical Control and Diastereoselectivity

Controlling the stereochemistry of reactions involving this compound is crucial for the synthesis of complex molecules with defined three-dimensional structures. The planar nature of the furan ring and the prochiral centers in the side chain present opportunities for stereoselective transformations.

In Diels-Alder reactions, the stereochemical outcome is often governed by the endo rule, which favors the formation of the endo adduct due to secondary orbital interactions. However, the presence of substituents on the furan ring and the dienophile can influence the diastereoselectivity. nih.gov Computational studies can be employed to predict the preferred stereoisomer by calculating the energies of the different transition states. youtube.com

The diastereoselective synthesis of dihydrofuran derivatives has been achieved through tandem reactions assisted by pyridinium (B92312) ylides. acs.org These reactions can produce trans-2,3-dihydrofurans with high diastereoselectivity, as confirmed by NMR spectroscopy and single-crystal X-ray analysis. acs.org Such methodologies could potentially be adapted for the stereocontrolled functionalization of the double bond in this compound.

Furthermore, organocatalysis has emerged as a powerful tool for enantioselective and diastereoselective synthesis. For example, the synthesis of chromeno[4,3-b]chromenones can be achieved with high diastereoselectivity using an organocatalytic three-component reaction. acs.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies for a compound like this compound would likely focus on transformations such as the Diels-Alder reaction, where the furan ring acts as a diene. The presence of the trifluoroacetone moiety would significantly influence the electron density of the furan ring and, consequently, its reactivity.

A comprehensive experimental kinetic profile analysis for this compound is not documented in the available literature. Such an analysis would typically involve:

Monitoring Reaction Progress: Techniques like NMR spectroscopy, UV-Vis spectroscopy, or gas chromatography would be employed to track the disappearance of this compound and the appearance of products over time.

Determination of Rate Constants: Once the rate law is known, the rate constant (k) could be calculated at different temperatures.

Without specific experimental data, a representative data table for a hypothetical reaction cannot be generated.

The rate of chemical reactions involving this compound would be influenced by several key parameters. While specific quantitative data for this compound is unavailable, the general effects can be described.

Temperature: An increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. scirp.org The activation energy (Ea) for a specific reaction involving this compound would need to be determined experimentally. In the context of Diels-Alder reactions, temperature can also influence the product distribution, with kinetic or thermodynamic products being favored at different temperatures. mdpi.commdpi.com

Solvent: The choice of solvent can significantly impact reaction rates by stabilizing or destabilizing the reactants and the transition state. libretexts.orgiupac.orgrsc.org For a molecule with both a furan ring and a polar trifluoroacetone group, the polarity and hydrogen-bonding ability of the solvent would be critical factors. libretexts.org

Catalyst: The use of a catalyst, such as a Lewis acid in a Diels-Alder reaction, could substantially increase the reaction rate by lowering the activation energy. mdpi.com The specific catalytic effect would depend on the nature of the catalyst and its interaction with the this compound molecule.

A summary of the expected qualitative influence of these parameters is presented in the table below.

| Reaction Parameter | Expected Influence on Reaction Rate |

| Temperature | An increase in temperature is expected to increase the reaction rate. It can also affect the selectivity between kinetic and thermodynamic products in reversible reactions like the Diels-Alder reaction. mdpi.commdpi.com |

| Solvent Polarity | The effect is reaction-dependent. For reactions proceeding through a polar transition state, a more polar solvent would likely increase the rate. libretexts.orgrsc.org |

| Catalyst | The presence of a suitable catalyst, such as a Lewis acid for a Diels-Alder reaction, is expected to significantly accelerate the reaction rate. mdpi.com |

It is important to reiterate that the information provided is based on general chemical principles, as specific experimental kinetic data for this compound was not found.

Theoretical and Computational Chemistry Investigations of Furfurylidene Trifluoroacetone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like furfurylidene trifluoroacetone. These computational methods provide insights into electron distribution, orbital energies, and molecular properties that govern chemical behavior.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become a important tool for investigating the mechanisms of chemical reactions involving complex organic molecules. scispace.com This computational method is used to explore potential energy surfaces and elucidate the step-by-step processes of chemical transformations. researchgate.net For fluorinated compounds similar to this compound, DFT calculations, often employing hybrid functionals like PBE0 or B3LYP, are utilized to map out the intricate details of reaction pathways. researchgate.netelsevierpure.com

In the context of reactions involving this compound, DFT studies would focus on identifying the intermediates and transition states for various potential transformations. For instance, in reactions like hydrodeoxygenation, which is relevant for furan-containing compounds, DFT can be used to model the adsorption of the molecule on a catalyst surface and the subsequent bond-breaking and bond-forming steps. researchgate.net The calculations can determine the energy barriers associated with different pathways, thereby identifying the most favorable reaction route. dtu.dk For example, studies on related ketones have used DFT to investigate the competitive formation of different products by analyzing the energetics of each reaction coordinate. researchgate.netelsevierpure.com The insights gained from these calculations are crucial for designing catalysts and reaction conditions to achieve desired outcomes.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

In a molecule like this compound, which contains both an electron-rich furan (B31954) ring and an electron-withdrawing trifluoroacetyl group, MO analysis can reveal the distribution of electron density and the sites most susceptible to nucleophilic or electrophilic attack. Computational studies on similar molecules often show that the HOMO is localized on the more electron-rich part of the molecule, while the LUMO is centered on the electron-deficient regions. researchgate.net This analysis helps in predicting how the molecule will interact with other reagents.

Modeling Reaction Energetics and Transition States

A primary goal of computational chemistry in reaction mechanism studies is the accurate modeling of reaction energetics and the characterization of transition states. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed.

For a given reaction of this compound, computational methods like DFT can be used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate. The accuracy of these calculations is highly dependent on the level of theory and basis set used. For related fluorinated compounds, methods like the PBE0 functional have been shown to be effective in optimizing the molecular structures of intermediates and transition states. researchgate.netelsevierpure.com Furthermore, techniques such as the intrinsic reaction coordinate (IRC) method are employed to confirm that a calculated transition state indeed connects the intended reactants and products. researchgate.net

Prediction of Regioselectivity and Stereoselectivity

Many reactions involving unsymmetrical molecules like this compound can potentially yield multiple products, leading to issues of regioselectivity and stereoselectivity. Computational chemistry offers powerful tools to predict the likely outcome of such reactions.

Regioselectivity refers to the preference for bond formation at one position over another. By calculating the activation energies for the different possible reaction pathways leading to various regioisomers, the most favorable pathway can be identified. For example, in an addition reaction to the carbon-carbon double bond of this compound, computational models can determine whether the nucleophile will preferentially attack the carbon atom closer to the furan ring or the one closer to the trifluoroacetyl group.

Stereoselectivity , the preference for the formation of one stereoisomer over another, can also be predicted. This is achieved by modeling the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product. The subtle steric and electronic interactions that govern stereoselectivity can be effectively captured by high-level quantum chemical calculations.

Solvent Effects in Computational Studies

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational studies must therefore account for solvent effects to provide realistic predictions. The Polarizable Continuum Model (PCM) is a widely used method to incorporate the influence of a solvent in quantum chemical calculations. primescholars.comnih.govprimescholars.com In the PCM approach, the solvent is modeled as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. primescholars.com

For this compound, the choice of solvent could influence the stability of charged intermediates or transition states. For instance, a polar solvent would be expected to stabilize a polar transition state more than a nonpolar solvent, thereby accelerating the reaction. Computational studies on similar molecules have shown that properties like optimized geometry, vibrational frequencies, and electronic spectra can be significantly affected by the solvent. researchgate.netprimescholars.com By performing calculations in different solvent models, chemists can gain a deeper understanding of the reaction mechanism and optimize reaction conditions for desired outcomes. nih.gov

Role of Furfurylidene Trifluoroacetone in Advanced Organic Synthesis

Utilization as a Building Block in Complex Molecule Construction

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. olemiss.edunih.gov Furfurylidene trifluoroacetone serves as a key fluorinated building block, providing a practical route to synthesize a variety of complex fluorinated molecules. olemiss.edu The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, properties highly sought after in pharmaceutical and agrochemical research. olemiss.edu The furan (B31954) moiety, derived from renewable resources like furfural (B47365), positions this compound as a sustainable building block in green chemistry. nih.govresearchgate.net

The modular nature of modern synthesis allows for the assembly of small molecular fragments into more complex, custom-designed structures. semanticscholar.org In this context, this compound acts as a versatile synthon. Its functional groups—the furan ring, the α,β-unsaturated ketone, and the trifluoromethyl group—offer multiple reaction sites for further chemical transformations. This allows for the systematic construction of intricate molecular architectures with tailored properties. semanticscholar.orgrsc.org For instance, trifluoromethoxylated pyridines and pyrimidines, synthesized from related building blocks, are valuable for developing new drugs and materials. rsc.org

Participation in Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds in a highly atom-economical manner. academie-sciences.frwikipedia.org this compound, with its electron-deficient dienophilic character, readily participates in various cycloaddition reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org While the furan ring in this compound can act as a diene, its reactivity is often influenced by the electron-withdrawing trifluoroacetyl group. In many instances, the conjugated enone system of this compound acts as a dienophile in reactions with various dienes. nih.govresearchgate.net The stereoselectivity of these reactions, leading to specific endo or exo products, is a critical aspect of their synthetic utility. wikipedia.org The use of furan derivatives in Diels-Alder reactions is a well-established strategy for producing valuable chemical intermediates. nih.govresearchgate.nettudelft.nl

Table 1: Examples of Diels-Alder Reactions Involving Furan Derivatives

| Diene | Dienophile | Product Type | Reference |

| Furan | Maleimide | 7-Oxanorbornene | researchgate.net |

| Furfural Derivatives | Maleimides | 7-Oxanorbornenes | tudelft.nl |

| β-Fluoro-β-nitrostyrenes | Cyclic 1,3-dienes | Monofluorinated norbornenes | nih.gov |

| 3-Fluorobutenone | Various dienes | Cycloaddition products | researchgate.net |

The [3+2] dipolar cycloaddition is a key method for synthesizing five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile. This compound can serve as an effective dipolarophile in these reactions. For example, its reaction with nitrones can lead to the formation of isoxazolidine (B1194047) rings. mdpi.com Similarly, reactions with azomethine ylides can produce pyrrolidine (B122466) derivatives. researchgate.net The trifluoromethyl group often plays a significant role in influencing the regioselectivity and reactivity of these cycloadditions. nih.gov

Table 2: Overview of [3+2] Dipolar Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle | Reference |

| Nitrile Imine | Trifluoroacetonitrile | 1,2,4-Triazole | nih.gov |

| Nitrones | 2-(2-Oxoindoline-3-ylidene)acetates | Spiroisoxazolidines | mdpi.com |

| Azomethine Ylides | (E)-Acyclic α-enones | 4-Acyl pyrrolidines | researchgate.net |

| Carbonyl Ylides | Alkenes | Oxacycles | wikipedia.org |

Beyond the more common [4+2] and [3+2] cycloadditions, this compound and related structures can potentially participate in higher-order cycloadditions, such as [4+3] or [8+2] cycloadditions. These reactions provide access to seven-membered and larger ring systems, which are present in a variety of natural products and bioactive molecules. While specific examples involving this compound are less common in the literature, the general reactivity patterns of furan-based compounds suggest their potential in this area. Gold-catalyzed formal [4+2] cycloadditions using dienediol derivatives have been reported to form dihydropyrans, showcasing the versatility of cycloaddition strategies. rsc.org

Enabling Transformations to Other Heterocyclic Systems

The furan ring within this compound is a versatile precursor for the synthesis of other heterocyclic systems. opastpublishers.com One of the most well-known transformations is the Piancatelli rearrangement, where a 2-furylcarbinol undergoes an acid-catalyzed rearrangement to a 4-hydroxycyclopentenone. The adducts resulting from the reaction of this compound with nucleophiles can potentially undergo such rearrangements to yield highly functionalized cyclopentane (B165970) derivatives. Furthermore, the furan ring can be converted into other heterocycles like thiophenes and pyrroles through various ring-opening and ring-closing strategies, significantly expanding the synthetic utility of this compound. researchgate.net

Stereoselective Synthesis Applications

The synthesis of molecules with specific three-dimensional arrangements of atoms, known as stereoselective synthesis, is crucial in modern chemistry, particularly in the development of pharmaceuticals. This compound can be employed in stereoselective reactions to control the formation of new stereocenters. For example, the catalytic asymmetric epoxidation of the double bond can lead to chiral epoxides, which are valuable intermediates for the synthesis of enantiomerically pure compounds. Moreover, in cycloaddition reactions, the use of chiral catalysts or auxiliaries can induce high levels of diastereoselectivity and enantioselectivity, affording specific stereoisomers of the cycloadducts. nih.gov The stereoselective synthesis of fluorinated analogues of natural products, such as frontalin, highlights the importance of fluorinated building blocks in creating bioactive molecules with controlled stereochemistry. nih.gov

Advanced Spectroscopic Characterization Methods in Research on Trifluoroacetyl Furans

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For a compound like Furfurylidene trifluoroacetone, a combination of multinuclear and multidimensional NMR experiments would be essential to assign all proton, carbon, and fluorine signals and to understand its conformational and electronic properties.

Multinuclear NMR (¹H, ¹³C, ¹⁹F) Analysis

A complete NMR analysis of this compound would involve acquiring and interpreting one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their chemical environments. The furan (B31954) ring protons would appear in the aromatic region, and their splitting patterns would reveal their positions on the furan ring. The protons of the enone system (–CH=CH–) would show characteristic chemical shifts and coupling constants, which would help determine the stereochemistry (E/Z isomerism) of the double bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ketone and the carbons of the trifluoromethyl group would have characteristic chemical shifts. The positions of the furan and enone carbons would also be identified, providing a complete carbon skeleton of the molecule.

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl (–CF₃) group, ¹⁹F NMR spectroscopy is crucial. It would show a single resonance for the three equivalent fluorine atoms. The chemical shift of this signal is highly sensitive to the electronic environment, and any coupling with nearby protons would provide further structural information.

Hypothetical Multinuclear NMR Data for this compound: (Note: The following table is a hypothetical representation of expected NMR data and is not based on experimentally verified values for this compound.)

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 7.0 - 8.0 | m | Furan ring protons |

| 6.5 - 7.5 | d, d | Enone protons | |

| ¹³C | 180 - 190 | q | Carbonyl carbon (C=O) |

| 110 - 150 | s, d | Furan & enone carbons | |

| 115 - 125 | q | Trifluoromethyl carbon (CF₃) | |

| ¹⁹F | -60 to -70 | s | Trifluoromethyl group (CF₃) |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. This would be instrumental in tracing the connectivity of the protons on the furan ring and the enone system, confirming their relative positions.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This technique is vital for piecing together the entire molecular structure by connecting different fragments, such as linking the enone protons to the furan ring carbons and the carbonyl carbon.

In Situ NMR Spectroscopy for Reaction Monitoring

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions. This technique could be applied to study the synthesis of this compound, for example, by observing the consumption of reactants like furfural (B47365) and 1,1,1-trifluoroacetone (B105887) and the formation of the product over time. This provides valuable kinetic and mechanistic insights into the reaction.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of the trifluoromethyl group, the carbonyl group, and cleavage of the furan ring, providing further confirmation of the structure.

Hypothetical Mass Spectrometry Fragmentation Data for this compound: (Note: This table represents plausible fragmentation patterns and is not based on experimental data.)

| m/z Value | Proposed Fragment |

| [M]+ | Molecular Ion |

| [M-CF₃]+ | Loss of trifluoromethyl radical |

| [M-CO]+ | Loss of carbon monoxide |

| [Furan-CH=CH]+ | Cleavage of the enone moiety |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would be expected for the carbonyl (C=O) stretching of the ketone, the C=C stretching of the enone and the furan ring, and the C-F stretching of the trifluoromethyl group.

Expected IR Absorption Bands for this compound: (Note: These are typical frequency ranges and not specific experimental values.)

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1680 - 1700 |

| C=C (Enone) | Stretch | 1620 - 1650 |

| C=C (Furan) | Stretch | ~1500, ~1580 |

| C-F (CF₃) | Stretch | 1100 - 1300 |

| C-O-C (Furan) | Stretch | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. This compound possesses an extended conjugated system involving the furan ring and the enone moiety. The UV-Vis spectrum would be expected to show strong absorption bands corresponding to π → π* transitions. The position of the absorption maximum (λ_max) would be indicative of the extent of conjugation.

Integration of Spectroscopic Data for Comprehensive Structural Assignment of this compound

A thorough characterization would involve a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary pieces of the structural puzzle, and their combined interpretation is essential for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework and for confirming the presence and environment of the fluorine atoms.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the protons on the furan ring and the vinylic bridge. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-5' (furan) | ~7.6 | Doublet | ~1.8 |

| H-3' (furan) | ~6.8 | Doublet | ~3.4 |

| H-4' (furan) | ~6.5 | Doublet of doublets | ~1.8, ~3.4 |

| Vinylic H (α to carbonyl) | ~6.7 | Doublet | ~16 |

| Vinylic H (β to carbonyl) | ~7.5 | Doublet | ~16 |

The large coupling constant (~16 Hz) between the two vinylic protons would be indicative of a trans (E) configuration of the double bond. The distinct signals for the furan protons would confirm the 2-substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would identify all carbon atoms in the molecule, including the carbonyl carbon and the carbons of the trifluoromethyl group.

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity (due to ¹⁹F coupling) |

| Carbonyl (C=O) | ~180 | Quartet |

| Trifluoromethyl (-CF₃) | ~117 | Quartet |

| Furan C-2' | ~151 | Singlet |

| Furan C-5' | ~146 | Singlet |

| Furan C-3' | ~113 | Singlet |

| Furan C-4' | ~118 | Singlet |

| Vinylic C (α to carbonyl) | ~125 | Singlet |

| Vinylic C (β to carbonyl) | ~135 | Singlet |

The carbonyl carbon and the trifluoromethyl carbon are expected to show quartet splitting due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is crucial for confirming the presence of the trifluoromethyl group. A single signal is expected, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is influenced by the electron-withdrawing nature of the adjacent carbonyl group. The expected chemical shift would be in the range of -70 to -80 ppm relative to a standard like CFCl₃.

Mass Spectrometry (MS)

| Ion | Expected m/z Value | Interpretation |

| [M]⁺ | 190 | Molecular Ion |

| [M-CF₃]⁺ | 121 | Loss of the trifluoromethyl group |

| [Furan-CH=CH-CO]⁺ | 121 | Fragmentation of the side chain |

| [Furan-C]⁺ | 95 | Furoyl cation |

The presence of the molecular ion peak at m/z 190 would confirm the elemental composition of C₈H₅F₃O₂. The fragmentation pattern would further support the proposed connectivity of the atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1700-1720 |

| C=C (Alkene) | 1610-1640 |

| C-F (Trifluoromethyl) | 1100-1300 (strong, multiple bands) |

| C-O-C (Furan) | 1000-1300 |

| =C-H (Alkene and Furan) | 3000-3100 |

The strong absorption band for the carbonyl group, along with the characteristic bands for the C=C double bond and the C-F bonds, would provide strong evidence for the key functional groups in this compound.

By systematically acquiring and integrating the data from these spectroscopic methods, a detailed and unambiguous structural assignment of this compound can be achieved. The correlation of the signals in the various NMR spectra, the confirmation of the molecular weight and fragmentation from mass spectrometry, and the identification of functional groups by IR spectroscopy would collectively provide a comprehensive and scientifically rigorous characterization of the compound.

Research on Derivatives and Structural Modifications of Furfurylidene Trifluoroacetone

Synthesis of Substituted Furfurylidene Trifluoroacetone Derivatives

The primary method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted furfural (B47365) with 1,1,1-trifluoroacetone (B105887). researchgate.netcore.ac.uk The versatility of this method allows for the introduction of a wide array of substituents onto the furan (B31954) ring, thereby enabling the fine-tuning of the molecule's electronic and steric properties.

The synthesis of various substituted this compound derivatives has been reported, often as intermediates in the preparation of more complex molecules. For instance, derivatives with electron-withdrawing groups, such as 5-nitro and 5-bromo-furfurylidene trifluoroacetone, have been synthesized from their corresponding 5-substituted furfurals. libretexts.orgmdpi.com Similarly, electron-donating groups can be introduced to study their effect on the reactivity of the core structure.

The general synthetic scheme involves the reaction of the appropriately substituted furfural with 1,1,1-trifluoroacetone in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol. core.ac.ukresearchgate.net The yields of these reactions are generally moderate to good, depending on the nature of the substituent and the reaction conditions.

Table 1: Synthesis of Substituted this compound Derivatives

| Substituent (R) | Starting Furfural | Product | Typical Yield (%) |

|---|---|---|---|

| H | Furfural | 4-(Furan-2-yl)-1,1,1-trifluorobut-3-en-2-one | 75-85 |

| 5-NO₂ | 5-Nitrofuran-2-carbaldehyde | 4-(5-Nitro-furan-2-yl)-1,1,1-trifluorobut-3-en-2-one | 65-75 |

| 5-Br | 5-Bromo-2-furaldehyde | 4-(5-Bromo-furan-2-yl)-1,1,1-trifluorobut-3-en-2-one | 70-80 |

Note: Yields are approximate and can vary based on specific reaction conditions.

Investigation of Reactivity Modulation through Substituent Effects

The reactivity of this compound derivatives is significantly influenced by the nature of the substituent on the furan ring. The core structure contains an α,β-unsaturated ketone (enone) system, which is a Michael acceptor, and a trifluoromethyl group that enhances the electrophilicity of the carbonyl carbon and the β-carbon. libretexts.orgmasterorganicchemistry.comyoutube.com

Electron-Withdrawing Groups: Substituents such as nitro (-NO₂) or bromo (-Br) at the 5-position of the furan ring are electron-withdrawing. They decrease the electron density of the furan ring and, by extension, the entire conjugated system. This inductive and mesomeric withdrawal of electron density further activates the enone system towards nucleophilic attack. Consequently, derivatives bearing these substituents are expected to be more reactive Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles. youtube.comyoutube.com

Electron-Donating Groups: Conversely, electron-donating groups, such as a methyl group (-CH₃), increase the electron density of the furan ring. This has a deactivating effect on the enone system, making it a less potent Michael acceptor compared to the unsubstituted or electron-withdrawing group-substituted counterparts. The increased electron density on the β-carbon makes it less electrophilic and thus less susceptible to nucleophilic attack.

Transformations of Derivatives to Novel Chemical Entities

The rich chemical functionality of this compound derivatives makes them valuable precursors for the synthesis of a variety of novel chemical entities, particularly heterocyclic compounds. The presence of the enone system allows for a range of cycloaddition and condensation reactions.

Synthesis of Pyrazoles and Pyrazolines: One of the most common transformations is the reaction with hydrazine (B178648) and its derivatives to form pyrazoles and pyrazolines. researchgate.netnih.govorganic-chemistry.org The reaction proceeds through an initial Michael addition of the hydrazine to the enone, followed by an intramolecular cyclization and dehydration. The use of substituted hydrazines allows for the synthesis of N-substituted pyrazoles. These pyrazole (B372694) derivatives are of significant interest due to their prevalence in pharmacologically active compounds. nih.govnih.gov

Synthesis of Isoxazoles: Reaction with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazole (B147169) derivatives. nih.gov Similar to the pyrazole synthesis, the reaction involves a conjugate addition followed by cyclization. The resulting isoxazoles are another class of heterocycles with diverse biological activities.

Synthesis of Pyrimidines: this compound derivatives can also be used to synthesize pyrimidine (B1678525) derivatives. organic-chemistry.org This is typically achieved by reacting the enone with amidines. The reaction provides access to highly substituted pyrimidines, which are core structures in many natural products and pharmaceuticals.

Other Transformations: Beyond these common heterocyclic systems, the reactivity of the enone system allows for other transformations. For example, Michael addition reactions with various carbon and heteroatom nucleophiles can be used to introduce further functionalization. libretexts.orgmasterorganicchemistry.com Cycloaddition reactions, such as [4+2] cycloadditions, can also be envisioned, using the furan ring as the diene component, although the reactivity would be influenced by the substituents. nih.gov

The ability to synthesize a range of substituted furfurylidene trifluoroacetones and subsequently transform them into a variety of complex molecules underscores their importance as versatile building blocks in modern organic synthesis.

Q & A

Q. What are the primary synthetic routes for 1,1,1-trifluoroacetone (TFK), and how do reaction conditions influence yield?

TFK is synthesized via base-catalyzed trimerization of trifluoroacetone derivatives. For example, sodium-mediated oligomerization at 60°C for 24 hours yields (±)-1a (a fluorinated oxolane) with near-quantitative yields, while lower temperatures (0°C) favor alternative diastereomers . Key factors include:

- Catalyst selection : Sodium or potassium bases promote enolate formation.

- Temperature : Thermodynamic control at higher temperatures stabilizes the major product via reversible intermediates.

- Solvent polarity : Polar aprotic solvents enhance enolate stability. Table: Representative Synthetic Conditions

| Catalyst | Temperature (°C) | Yield (%) | Product Selectivity |

|---|---|---|---|

| Na metal | 60 | ~100 | (±)-1a |

| NaNH₂ | 0 | 30–50 | (±)-2a |

Q. What physicochemical properties make TFK suitable as a solvent or intermediate in organic synthesis?

TFK (CAS 421-50-1) exhibits:

- High polarity : Due to the trifluoromethyl group and ketone functionality, enabling solubility in both organic and aqueous phases .

- Stability : Resists hydrolysis under neutral conditions but reacts with strong oxidizers .

- Volatility : Boiling point ~40–45°C, facilitating easy removal post-reaction . These properties make it ideal for fluorination reactions and as a precursor for trifluoromethylated compounds .

Q. What safety protocols are critical when handling TFK in laboratory settings?

- Storage : Store in inert, airtight containers away from oxidizers (e.g., peroxides) to prevent exothermic reactions .

- Ventilation : Use fume hoods due to potential respiratory irritation .

- PPE : Nitrile gloves and goggles are mandatory; TFK’s high volatility increases inhalation risks .

Advanced Research Questions

Q. How do reaction mechanisms explain the diastereoselectivity in TFK-mediated syntheses of fluorinated sugars?

The stereoselectivity of TFK trimerization is governed by Zimmerman-Traxler transition states :

- Transition State I : Favors the major diastereomer (±)-1a due to minimized 1,3-diaxial interactions in the chair-like transition state .

- Transition State II : Higher steric strain from eclipsed substituents reduces its prevalence. Computational studies and X-ray crystallography of nickel(II) complexes confirm the dominance of (2S,3S)-configured products in asymmetric syntheses .

Q. What analytical challenges arise in detecting TFK and its degradation products in environmental samples?

- Retention issues : TFK’s high polarity limits retention in reversed-phase HPLC; alternatives like hydrophilic interaction chromatography (HILIC) or ion-pairing agents are recommended .

- Matrix effects : Recovery rates vary in water samples due to dissolved organic matter. Solid-phase extraction (SPE) with mixed-mode sorbents improves sensitivity .

- Degradation monitoring : TFK may hydrolyze to trifluoroacetic acid (TFA), a persistent environmental pollutant. LC-MS/MS with multiple reaction monitoring (MRM) is essential for trace analysis .

Q. What are the environmental implications of TFK-derived metabolites like trifluoroacetic acid (TFA)?

- Persistence : TFA resists microbial degradation, leading to accumulation in groundwater and oceans (concentrations up to 100 ng/L reported) .

- Sources : Beyond TFK hydrolysis, TFA originates from HFC/HCFC degradation and pharmaceutical waste .

- Mitigation strategies : Advanced oxidation processes (AOPs) using UV/H₂O₂ degrade TFA but require optimization to avoid toxic byproducts .

Q. How can TFK be leveraged to study stereochemical distinctions between methyl and trifluoromethyl groups?

TFK’s trifluoromethyl group introduces steric and electronic effects distinct from methyl groups:

- Steric effects : The bulkier CF₃ group alters transition-state geometries, as seen in nickel(II) complexes of β-(trifluoromethyl)threonine .

- Electronic effects : The strong electron-withdrawing nature of CF₃ stabilizes enolate intermediates, directing regioselectivity in aldol reactions . Table: Comparative Properties of Methyl vs. Trifluoromethyl Groups

| Property | CH₃ | CF₃ |

|---|---|---|

| Van der Waals volume | 23 ų | 38 ų |

| Electronegativity | ~2.5 | ~3.5 |

| pKa (α-proton) | ~19–21 | ~12–14 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.